Product packaging for 1,2-Anhydro-6-bromomannitol(Cat. No.:CAS No. 83349-36-4)

1,2-Anhydro-6-bromomannitol

Cat. No.: B1219826
CAS No.: 83349-36-4
M. Wt: 227.05 g/mol
InChI Key: YCDUUMUTLUFECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Anhydro-6-bromomannitol is a specialized bromoepoxide hexitol derivative of D-mannitol that serves as a key intermediate in chemical synthesis and has been investigated for its biological activity . Historically, this compound has been studied in comparative biological evaluations alongside related dibromo- and dianhydro-derivatives. Research published in the European Journal of Cancer & Clinical Oncology indicates that this compound exhibits intermediate potency in toxicity and antitumor assays when compared to its parent compound, dibromomannitol (DBM), and its fully cyclized counterpart, dianhydromannitol (DAM) . In preclinical models, the mannitol derivatives, including this bromoepoxide, have demonstrated a selective myelosuppressive effect, showing approximately twice the toxicity towards granulocytes as towards lymphocytes . The reactivity and transport properties of this compound within biological systems are considered to be modulated by the presence of its bromine substituent . Researchers may utilize this compound as a building block for the synthesis of more complex carbohydrate-based polymers or as a tool in oncological and hematological studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO4 B1219826 1,2-Anhydro-6-bromomannitol CAS No. 83349-36-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83349-36-4

Molecular Formula

C6H11BrO4

Molecular Weight

227.05 g/mol

IUPAC Name

6-bromohex-1-ene-2,3,4,5-tetrol

InChI

InChI=1S/C6H11BrO4/c1-3(8)5(10)6(11)4(9)2-7/h4-6,8-11H,1-2H2

InChI Key

YCDUUMUTLUFECQ-UHFFFAOYSA-N

SMILES

C=C(C(C(C(CBr)O)O)O)O

Canonical SMILES

C=C(C(C(C(CBr)O)O)O)O

Synonyms

1,2-anhydro-6-bromomannitol
1,2-anhydro-6-deoxy-D-mannitol
BrEpM

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1,2 Anhydro 6 Bromomannitol

Ring-Opening Reactions of the 1,2-Epoxide Moiety

The presence of a strained three-membered oxirane (epoxide) ring fused to the pyranose structure makes 1,2-anhydro sugars, including 1,2-Anhydro-6-bromomannitol, highly reactive. chimia.ch The ring-opening of this epoxide is a key reaction, proceeding through various pathways depending on the reaction conditions. chimia.chjsynthchem.com

Nucleophilic Ring-Opening Pathways

The epoxide ring of 1,2-anhydro sugars is susceptible to attack by nucleophiles. chimia.ch In these reactions, the nucleophile attacks one of the carbon atoms of the epoxide, leading to the opening of the ring. This process is fundamental to the use of these compounds as synthetic intermediates. chimia.chjsynthchem.com The attack typically occurs at the anomeric carbon (C-1), resulting in the formation of a new bond and a free hydroxyl group at the C-2 position. chimia.ch A variety of nucleophiles can be employed in these reactions, including alcohols, amines, and thiols. jsynthchem.comresearchgate.net

Under basic or neutral conditions, the ring-opening generally follows an SN2 mechanism. The nucleophile directly attacks the less sterically hindered carbon of the epoxide. In the context of 1,2-anhydro sugars, this is typically the anomeric carbon. This direct attack leads to an inversion of stereochemistry at the point of attack.

Electrophilic Activation and Subsequent Reactions

The ring-opening of the epoxide can be facilitated by electrophilic activation, typically through the use of an acid catalyst. Protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack by weakening the C-O bonds and increasing the electrophilicity of the ring carbons. This allows for ring-opening to occur under much milder conditions than those required for other ethers.

Lewis acids, such as zinc chloride and gold-based catalysts, have also been employed to promote the ring-opening of 1,2-anhydro sugars. chimia.ch These catalysts coordinate to the epoxide oxygen, similarly activating the ring towards nucleophilic attack. chimia.ch The choice of catalyst can significantly influence the yield and stereoselectivity of the glycosylation reaction. chimia.ch

Regioselectivity and Stereoselectivity in Ring-Opening

The regioselectivity of the epoxide ring-opening is a critical aspect of its chemistry. In acid-catalyzed reactions of epoxides, the site of nucleophilic attack depends on the substitution pattern of the epoxide. When both epoxide carbons are primary or secondary, the attack predominantly occurs at the less substituted carbon (an SN2-like outcome). However, if one carbon is tertiary, the attack favors the more substituted carbon, indicating a transition state with significant SN1 character.

In the case of 1,2-anhydro sugars, the anomeric position (C-1) is activated by the adjacent endocyclic oxygen atom, which can stabilize a developing positive charge. ntu.edu.sg This often leads to nucleophilic attack at the anomeric carbon. chimia.ch

The stereoselectivity of the ring-opening reaction is also of paramount importance, particularly in the synthesis of glycosides. The outcome, whether resulting in a 1,2-cis or 1,2-trans product, is influenced by several factors including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions. frontiersin.orgnih.gov For instance, the use of participating neighboring groups at the C-2 position can direct the incoming nucleophile to the opposite face, leading to the formation of 1,2-trans glycosidic linkages. nih.gov Conversely, achieving 1,2-cis glycosylation is often more challenging and requires specific strategies. nih.gov

Role as a Glycosyl Donor

1,2-Anhydro sugars, such as this compound, are valuable glycosyl donors in the synthesis of oligosaccharides and other glycoconjugates. chimia.chwikipedia.org A glycosyl donor is a carbohydrate that reacts with a glycosyl acceptor to form a new glycosidic bond. wikipedia.org The high reactivity of the 1,2-epoxide moiety makes these compounds effective in glycosylation reactions. chimia.ch

Stereoselective O-Glycosylation

The stereoselective formation of O-glycosidic bonds is a central challenge in carbohydrate chemistry. nih.gov 1,2-Anhydro sugars have been extensively used as donors to achieve this. The stereochemical outcome of the glycosylation can be controlled to produce either α- or β-linked glycosides. chimia.ch

For example, Danishefsky and coworkers demonstrated that per-O-benzylated 1,2-anhydro sugars, in the presence of zinc chloride, can stereoselectively produce β-linked oligosaccharides. chimia.ch More recent strategies have focused on achieving the more difficult 1,2-cis glycosylation. One such approach involves the use of boronic esters derived from the glycosyl acceptor. This method, developed by Takahashi and Toshima, has been successful in constructing various 1,2-cis linked glycosides with high yields and stereoselectivity. frontiersin.orgnih.gov The reaction of a per-O-benzylated 1,2-anhydroglycoside donor with a glycosyl acceptor-derived boronic ester can lead to exclusively 1,2-cis products. frontiersin.orgnih.gov The mechanism is thought to involve the formation of a five-membered boron complex. frontiersin.org This strategy has been extended to the synthesis of β-mannosides from 1,2-anhydromannose donors. frontiersin.orgbeilstein-journals.org

The regioselectivity of these glycosylation reactions can also be controlled. For instance, the reaction of a 1,2-anhydro sugar donor with a galactose-4,6-diol acceptor can regioselectively yield the α(1→6)-disaccharide, while a glucose-4,6-diol acceptor gives the α(1→4)-glycoside. frontiersin.orgnih.gov

Table 1: Examples of Stereoselective O-Glycosylation using 1,2-Anhydro Sugar Donors

C-Glycosylation Reactions

In addition to forming O-glycosides, 1,2-anhydro sugars are also utilized as precursors for the synthesis of C-glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone. chimia.chnih.gov The synthesis of C-glycosides often involves the reaction of a glycosyl donor with a suitable carbon nucleophile. nih.govresearchgate.net

The ring-opening of protected 1,2-anhydro sugars with carbon nucleophiles provides a direct route to C-glycosyl compounds. chimia.ch For example, the reaction with organometallic reagents can lead to the formation of a C-C bond at the anomeric center. researchgate.net The stereoselectivity of these reactions is a key consideration, with the goal of controlling the formation of either the α- or β-C-glycoside. researchgate.net

Table 2: Summary of Compound Names

N-Glycosylation Reactions

N-glycosylation is a critical biological process and a valuable synthetic transformation that involves the formation of a glycosidic bond between a carbohydrate and a nitrogen-containing molecule, typically an amine or amide. In the context of 1,2-anhydro sugar derivatives like this compound, the epoxide ring serves as a highly reactive electrophilic site for nucleophilic attack by nitrogen-containing compounds. chimia.ch

The general mechanism for N-glycosylation using a 1,2-anhydro sugar involves the nucleophilic attack of a nitrogen atom on one of the carbon atoms of the epoxide ring. This attack proceeds via an S(_N)2-type mechanism, leading to the opening of the strained ring and the formation of a C-N bond. libretexts.orgchemistrysteps.com The reaction results in a trans-diaxial arrangement of the newly introduced nitrogen substituent and the adjacent hydroxyl group, a consequence of the backside attack characteristic of S(_N)2 reactions. libretexts.orgpressbooks.pub

While specific studies focusing exclusively on the N-glycosylation of this compound are not extensively detailed in the provided results, the reactivity of 1,2-anhydro sugars in general provides a strong basis for these transformations. chimia.ch For instance, the development of methods for chemoenzymatic N-glycosylation often utilizes lipid-linked oligosaccharides (LLOs) as donor substrates, which are themselves products of complex glycosylation pathways. nih.govfrontiersin.org The synthesis of these complex molecules can involve intermediates with reactive functional groups analogous to those in this compound. The oligosaccharyltransferase (OST) enzyme, central to N-glycosylation, recognizes and transfers the glycan from a lipid donor to a target peptide. nih.gov Synthetic approaches to create defined glycoforms for study often rely on the precise and controlled reactions of sugar building blocks, including those with epoxide functionalities. frontiersin.org

Reactivity towards Target Nucleophiles

The reactivity of this compound is dominated by the electrophilic nature of its epoxide ring. This strained ring can be opened by a wide variety of nucleophiles under both acidic and basic/neutral conditions. chemistrysteps.compressbooks.pub The regioselectivity of the ring-opening is dependent on the reaction conditions.

Under basic or neutral conditions, the reaction follows a standard S(_N)2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. pressbooks.pub For this compound, this would be the C1 position. This pathway is favored by strong nucleophiles such as alkoxides, cyanides, and amines. chemistrysteps.comyoutube.com

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.orgchemistrysteps.com This enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack exhibits a more complex regioselectivity that has characteristics of both S(_N)1 and S(_N)2 mechanisms. libretexts.org While the attack still occurs from the backside (an S(_N)2 feature), it preferentially happens at the more substituted carbon (a feature more typical of an S(_N)1 reaction where a more stable carbocation-like transition state is favored). libretexts.orgpressbooks.pub

The bromine atom at the C6 position also provides a site for nucleophilic substitution, although this is generally less reactive than the strained epoxide ring. However, it can participate in subsequent or intramolecular reactions after the initial epoxide opening.

A summary of expected reactivity with various nucleophiles is presented below:

Nucleophile TypeExampleExpected Primary Product TypeReaction Conditions
Oxygen NucleophilesH₂O/H⁺, ROH, RCOO⁻Diols, Ether-alcohols, Ester-alcoholsAcidic or Basic
Nitrogen NucleophilesNH₃, RNH₂, N₃⁻Amino-alcohols, Azido-alcoholsNeutral or Basic
Sulfur NucleophilesRSH, RS⁻Thioether-alcoholsBasic
Carbon NucleophilesCN⁻, R-MgBr, R₂CuLiCyano-alcohols, Alcohols with extended carbon chainsVaries (Neutral to Basic)
Halide NucleophilesHBr, HClHalohydrinsAcidic

Intramolecular Rearrangements and Cyclizations

The dual functionality of this compound, possessing both an epoxide and a bromoalkyl chain, creates the potential for intramolecular reactions. Following the opening of the epoxide ring by an external nucleophile, the newly formed hydroxyl group at C2, or one of the existing hydroxyls, can act as an internal nucleophile.

One significant possibility is the formation of a second epoxide or a larger cyclic ether. For example, after the initial ring opening, if the hydroxyl at C2 attacks the carbon bearing the bromine (C6), it would lead to a five-membered tetrahydrofuran (B95107) ring, forming a 2,5-anhydro derivative. Such intramolecular cyclizations of epoxy alcohols are known to be catalyzed and can proceed with high regio- and stereoselectivity. researchgate.net The formation of 2,5-anhydro-monobromo derivatives has been observed when diepoxides are treated with hydrogen bromide. researchgate.net

Alternatively, under basic conditions, the hydroxyl group at C5 could be deprotonated and displace the bromide at C6, leading to the formation of a new three-membered epoxide ring, resulting in a 1,2:5,6-dianhydrohexitol. This type of intramolecular displacement is a common strategy in carbohydrate chemistry to form epoxides. libretexts.org

Studies on similar bromo- or iodo-substituted ethers have shown that intramolecular cyclization can be a dominant reaction pathway, leading to the formation of heterocyclic compounds like 1,4-dioxane (B91453) derivatives, especially when prompted by certain reaction conditions or catalysts. udhtu.edu.ua The exact nature of the cyclized product depends on which hydroxyl group participates and the reaction conditions employed.

Theoretical Studies and Computational Chemistry for Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the complex reaction mechanisms of molecules like this compound. sumitomo-chem.co.jpmdpi.com These studies can map the potential energy surface of a reaction, identifying the structures of intermediates, transition states, and products, and calculating their relative energies. sumitomo-chem.co.jpnih.gov

For epoxide ring-opening reactions, theoretical calculations can explain the regioselectivity observed under different conditions. chemistrysteps.com By modeling the transition states for nucleophilic attack at each of the epoxide carbons, researchers can determine which pathway has a lower activation energy and is therefore more favorable. sumitomo-chem.co.jp

The transition state (TS) is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism. For the S(_N)2 ring-opening of an epoxide, the transition state involves the partial formation of a bond with the incoming nucleophile and the partial breaking of the C-O bond of the epoxide. researchgate.net

In the acid-catalyzed opening of an unsymmetrical epoxide, computational studies reveal a transition state with significant carbocationic character at the more substituted carbon. libretexts.org This positive charge stabilization explains the preference for nucleophilic attack at this site, even though it is more sterically hindered. libretexts.orgpressbooks.pub DFT calculations can precisely model the geometry and charge distribution of this transition state. researchgate.netnih.gov

For intramolecular cyclizations, transition state analysis can predict the feasibility of forming different ring sizes. The activation energy barriers for the formation of five-membered (tetrahydrofuran) versus six-membered (tetrahydropyran) rings can be calculated to predict the major product. researchgate.net

An energy profile diagram plots the free energy of the system against the reaction coordinate, illustrating the energy of reactants, intermediates, transition states, and products. sumitomo-chem.co.jp For the reactions of this compound, computational studies can generate these profiles to provide a quantitative understanding of the reaction pathway.

For example, a calculated energy profile for the ring-opening of an epoxide by a hydride nucleophile showed a free energy barrier of 24.0 kcal/mol for a bimolecular ring-opening step. nih.gov Similarly, the activation Gibbs free energy for a catalytic reaction can be estimated, allowing for a quantitative comparison of catalyst reactivity. sumitomo-chem.co.jp Theoretical calculations on the reaction of ethynyl (B1212043) radical (C₂H) with ethene (C₂H₄) showed the formation of an initial adduct with an exothermicity of 56.9 kcal/mol, followed by H-loss via a transition state with a barrier of 35.7 kcal/mol. nih.gov

These profiles are invaluable for understanding reaction kinetics, as a lower activation energy (ΔG*) corresponds to a faster reaction rate. sumitomo-chem.co.jp By comparing the energy profiles of competing pathways, such as intermolecular nucleophilic attack versus intramolecular cyclization, chemists can predict reaction outcomes and design conditions to favor a desired product.

Illustrative Calculated Energy Values for Epoxide Reactions
Reaction StepSystemCalculated Energy Value (kcal/mol)Type of ValueReference Context
Bimolecular Ring OpeningMgBu₂-catalyzed hydroboration24.0Activation Free Energy (ΔG) nih.gov
Nucleophilic AttackMg(NTf₂)₂-catalyzed ring opening29.2Activation Free Energy (ΔG) nih.gov
Adduct FormationC₂H + C₂H₄-56.9Reaction Energy (ΔE) nih.gov
H-atom MigrationC₂H + C₂H₄ adduct33.8Activation Energy Barrier nih.gov

Applications of 1,2 Anhydro 6 Bromomannitol in Complex Chemical Synthesis

Building Block for Oligosaccharide Synthesis

1,2-Anhydro sugars are pivotal intermediates for the synthesis of oligosaccharides. chimia.ch They function as effective glycosyl donors, enabling the formation of both α- and β-glycosidic linkages with a high degree of stereocontrol, depending on the reaction conditions and protecting groups used. chimia.chnih.gov A significant advancement in this area was the development of methods to generate 1,2-anhydro sugars from glycals (cyclic enol ethers of sugars) via epoxidation with reagents like dimethyldioxirane (B1199080) (DMDO). nih.gov This strategy allows for the iterative addition of monosaccharide units to build up complex oligosaccharide chains. nih.gov

In a typical reaction, a protected 1,2-anhydro sugar, serving as the glycosyl donor, reacts with a glycosyl acceptor (another sugar with a free hydroxyl group) in the presence of a promoter, often a Lewis acid such as zinc chloride (ZnCl₂). nih.gov The promoter activates the epoxide ring, which is then attacked by the hydroxyl group of the acceptor, resulting in a 1,2-trans-linked disaccharide. nih.gov This newly formed disaccharide can then be further elaborated. nih.gov

Table 1: Representative Glycosylation using a 1,2-Anhydro Sugar Donor

Glycosyl Donor Glycosyl Acceptor Promoter Product Yield Reference

The use of 1,2-anhydro sugars has been successfully applied in both solution-phase and solid-phase oligosaccharide synthesis. chimia.ch

Precursor for Glycoconjugate Synthesis

Glycoconjugates, which are carbohydrates linked to proteins or lipids, are crucial in many biological processes. mdpi.comdiva-portal.org The synthesis of these complex molecules often relies on versatile precursors that can be readily coupled to the non-carbohydrate moiety. beilstein-journals.org 1,2-Anhydro sugars, including derivatives of mannitol (B672), serve as excellent precursors for this purpose. chimia.ch Their inherent reactivity allows for efficient coupling with various nucleophiles, such as the side chains of amino acids or lipid-based structures. chimia.ch

For instance, protected 1,2-anhydro sugars have been used in the stereoselective O-glycosylation of L-serine to form glycopeptides. chimia.ch They are also employed in the synthesis of important biological probes like UDP-sugars, which are substrates for glycosyltransferases, through direct coupling with uridine (B1682114) diphosphate. chimia.ch The azido (B1232118) group on a linker can be elaborated to create fluorescently-labelled glycoconjugates, which are useful tools for studying host-pathogen interactions and other biological phenomena. beilstein-journals.org

Intermediate in the Derivatization of Carbohydrate Scaffolds

The functionalization and derivatization of carbohydrate scaffolds are essential for creating novel structures with tailored properties. mdpi.com 1,2-Anhydro-6-bromomannitol and related compounds are key intermediates in these transformations. chimia.ch The strained epoxide ring can be opened by a wide range of nucleophiles, not just other sugars, leading to a variety of derivatized products. chimia.ch

This strategy has been used to synthesize:

S-Glycosides : Reaction with sulfur nucleophiles like N-acetyl-L-cysteine methyl ester in the presence of a Lewis acid yields cysteine thioglycosides. chimia.ch

Glycosyl Azides : Treatment with sodium azide (B81097) can produce β-glycosyl azides, which are versatile intermediates for further functionalization. chimia.ch

Carbohydrate-fused Heterocycles : The ring-opening can initiate cascades that result in complex, fused ring systems. chimia.ch

The ability to introduce diverse functional groups at the anomeric and C-2 positions makes 1,2-anhydro sugars a powerful tool for modifying the basic carbohydrate structure. chimia.chmdpi.com

Development of Novel Synthetic Reagents and Methodologies

The utility of this compound has spurred the development of new synthetic methodologies in carbohydrate chemistry. chimia.chscbt.com A major advance was the creation of methods for the in situ generation of 1,2-anhydro sugars from unprotected monosaccharides in aqueous media. chimia.ch This approach avoids the need for extensive protecting group manipulations, which significantly shortens synthetic sequences. nih.gov

One such methodology involves the use of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), a formamidinium-type dehydrating agent. chimia.chresearchgate.net When an unprotected sugar is treated with DMC, it is proposed to form a reactive 1,2-anhydro intermediate, which is immediately trapped by a nucleophile present in the reaction mixture. chimia.chresearchgate.net This has enabled the one-step synthesis of various glycosyl compounds, including 1,6-anhydro sugars and thioglycosides, directly from the parent sugar. chimia.chresearchgate.net The development of these reagents and one-pot procedures represents a significant step forward in making carbohydrate synthesis more efficient and accessible. d-nb.info

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2-chloro-1,3-dimethylimidazolinium chloride (DMC)
Cysteine thioglycoside
Dimethyldioxirane (DMDO)
Glycal
Glycosyl Azide
L-serine
N-acetyl-L-cysteine methyl ester
S-Glycoside
Sodium azide
UDP-sugar
Uridine diphosphate

Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 1,2-Anhydro-6-bromomannitol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.

The structure of this compound is characterized by a mannitol (B672) backbone featuring a strained three-membered epoxide (oxirane) ring between carbons C1 and C2. This structural feature imparts distinct signatures in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹H NMR Spectroscopy: In ¹H NMR, the anomeric proton (H-1) on the epoxide ring is expected to appear as a doublet at a characteristic chemical shift. For related unprotected 1,2-anhydro sugars, this proton typically resonates around 5.1 ppm with a small coupling constant (J-value) of approximately 2.0 Hz. The small J-value is indicative of the dihedral angle between H-1 and H-2, which is consistent with the bicyclic structure containing the epoxide ring. Other protons on the mannitol backbone would resonate in the typical carbohydrate region, generally between 3.0 and 4.5 ppm. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be used to establish the connectivity between adjacent protons, confirming the sequence of protons along the carbon chain. For instance, a COSY spectrum would show a correlation between H-1 and H-2, and so on for the rest of the spin system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbons of the oxirane ring (C1 and C2) are particularly diagnostic. Compared to an analogous open-chain or pyranose form, these carbons experience a significant upfield shift due to the ring strain of the epoxide. chimia.ch In similar 1,2-anhydro aldopyranoses, C1 has been observed at approximately 78.7 ppm and C2 at 56.5 ppm, which is a notable shift from the typical values of around 93 ppm (C1) and 72 ppm (C2) for an aldopyranose. chimia.ch The carbon bearing the bromine (C6) would also have a characteristic chemical shift, typically in the range of 30-40 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. organicchemistrydata.org

Nucleus Typical Chemical Shift (δ) / ppm Key Features
¹H (H-1) ~5.1Doublet, small coupling constant (~2.0 Hz)
¹H (other) 3.0 - 4.5Complex multiplets
¹³C (C-1) ~78Upfield shifted due to epoxide ring strain
¹³C (C-2) ~56Upfield shifted due to epoxide ring strain
¹³C (C-6) 30 - 40Characteristic shift for a carbon bonded to bromine

Table 1: Predicted NMR Spectroscopic Data for this compound based on related structures.

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₁BrO₄), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

The presence of bromine is a key feature that can be easily identified in the mass spectrum due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) in the mass spectrum would appear as a pair of peaks of almost equal intensity, separated by two mass units.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carbohydrates, which would likely produce protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) experiments could be performed to study the fragmentation patterns. Collision-induced dissociation (CID) of the parent ion would likely involve the opening of the strained epoxide ring and loss of small neutral molecules such as water (H₂O) or formaldehyde (B43269) (CH₂O), providing further structural confirmation.

Technique Information Obtained Expected Observation for this compound
HRMS (ESI) Accurate Mass, Molecular FormulaAccurate m/z for C₆H₁₁BrO₄; Isotopic pattern for Bromine (M, M+2 peaks of ~1:1 ratio)
Tandem MS (MS/MS) Structural FragmentsFragmentation pathways involving epoxide ring opening, loss of H₂O, HBr, or CH₂O.

Table 2: Mass Spectrometry Data for this compound.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. spectroscopyonline.com The C-H stretching vibrations of the alkyl backbone would appear just below 3000 cm⁻¹. Key diagnostic peaks for the epoxide ring include the asymmetric C-O-C stretch, typically found around 1250 cm⁻¹, and other ring vibrations (breathing modes) around 800-950 cm⁻¹. The C-O stretching of the secondary alcohols would contribute to a strong, complex band in the 1000-1200 cm⁻¹ region. spectroscopyonline.com The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. edinst.com While O-H stretching is typically a weak band in Raman spectra, the C-C and C-O skeletal vibrations of the mannitol backbone would be clearly visible. The symmetric breathing mode of the epoxide ring would likely give a distinct Raman signal. The C-Br stretch would also be Raman active and easily observable. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretching3500 - 3200 (Broad, Strong)Weak
C-H Stretching3000 - 2850 (Medium)Strong
Epoxide C-O-C Asymmetric Stretch~1250 (Medium)Medium
Alcohol C-O Stretching1200 - 1000 (Strong)Medium
C-Br Stretching600 - 500 (Medium)Strong

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide unambiguous structural information.

The analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule. This would definitively confirm the presence and geometry of the 1,2-anhydro (epoxide) ring and the stereochemical configuration of the hydroxyl groups on the mannitol chain. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding between the hydroxyl groups of adjacent molecules. mdpi.comnih.gov This information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure for this compound appears to be published, the technique has been successfully applied to related anhydro-sugars, confirming their bicyclic structures. scirp.org

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are sensitive to the three-dimensional structure of chiral molecules and are used to determine their absolute configuration. These techniques include Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) or Raman Optical Activity (ROA).

For a chiral molecule like this compound, these techniques would provide information about its stereochemistry. Raman Optical Activity (ROA), for example, measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. The resulting ROA spectrum is highly sensitive to the details of the chiral structure. Computational studies on related molecules, such as 1,6-anhydro-β-D-glucopyranose, have shown that the calculated ROA spectra are strongly influenced by the molecular conformation. nih.gov By comparing the experimental ROA spectrum of this compound with spectra predicted from quantum chemical calculations for different stereoisomers, it would be possible to determine its absolute configuration.

Interrelationship with Other Anhydro Sugar Systems

Comparison with 1,6-Anhydrosugars

1,6-Anhydrosugars, such as the well-known levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose), are bicyclic compounds where an ether bond connects C1 and C6 of a pyranose ring. uni.lu This structural feature imparts significant conformational rigidity, which contrasts with the more flexible nature of their parent monosaccharides.

Structural and Conformational Differences: The most significant difference between 1,2- and 1,6-anhydro systems lies in their ring structures. 1,2-Anhydro sugars feature a fused oxirane ring, which introduces considerable ring strain, making them highly reactive intermediates. chimia.ch Conformational analysis of 1,2-anhydropyranose derivatives suggests they often adopt a half-chair conformation (e.g., ⁴H₅) to accommodate the fused epoxide. tandfonline.comnih.gov

In contrast, 1,6-anhydrosugars possess a [3.2.1] bicyclic system that locks the pyranose ring into a rigid ¹C₄ conformation. researchgate.netacademie-sciences.fr This locked conformation protects the anomeric center and the C6 hydroxyl group, making 1,6-anhydrosugars stable compounds that are valuable as synthetic building blocks. researchgate.netannualreviews.org

Reactivity and Stability: The reactivity of these two classes is markedly different. The strained oxirane ring in 1,2-anhydro sugars like 1,2-Anhydro-6-bromomannitol makes them highly susceptible to nucleophilic attack. Ring-opening reactions occur readily at the anomeric carbon (C1), making them excellent glycosyl donors for the stereocontrolled synthesis of glycosides. chimia.chfiveable.menih.gov Even in the absence of a catalyst, some 1,2-anhydro sugars can react with alcohols to form disaccharides. tandfonline.com

1,6-Anhydrosugars are significantly more stable. annualreviews.org Their ring-opening requires cleavage of the intramolecular glycosidic bond, which typically necessitates harsh acidic conditions. uni.lu However, this stability allows them to serve as robust starting materials in multi-step syntheses, with the anhydro bridge acting as a temporary protecting group that can be removed at a later stage. researchgate.net Interestingly, under certain basic conditions, the formation of 1,6-anhydrosugars can proceed through a 1,2-anhydro sugar intermediate, highlighting a key mechanistic link between the two systems. researchgate.net

Distinction from 1,4-Anhydrosugars and Other Anhydro Isomers

1,4-Anhydrosugars, which contain a five-membered tetrahydrofuran (B95107) ring fused to the sugar skeleton, represent another distinct class of anhydro isomers. An example is 1,4:3,6-dianhydro-D-mannitol, also known as isomannide (B1205973). researchgate.net

Structural and Formation Differences: Unlike the epoxide of 1,2-anhydro systems or the rigid bicyclic structure of 1,6-anhydro sugars, 1,4-anhydrosugars are characterized by the formation of a furanose or a tetrahydrofuran ring system within the larger carbohydrate structure. The formation of 1,4-anhydro-D-glucopyranose (DGP) from glucose, for instance, is a key step in the pyrolytic production of other valuable chemicals and is thought to be derived from α-D-glucopyranose, where the formation of a 1,4-acetal ring is crucial. acs.orgacs.org Other isomers, such as 2,5-anhydroglucitol and 2,5-anhydromannitol, are analogues of fructofuranose and are synthesized via cyclization where a benzyl (B1604629) ether acts as a nucleophile. acs.org

The following table provides a comparative overview of key features of these anhydro sugar classes.

Feature1,2-Anhydro Sugars1,6-Anhydro Sugars1,4-Anhydro Sugars
Anhydro Bridge C1-O-C2 (Oxirane ring)C1-O-C6 (Oxane ring bridge)C1-O-C4 (Furanose ring)
Key Structural Feature Fused three-membered epoxide ringRigid [3.2.1] bicyclic pyranose systemFused five-membered furanoid ring
Relative Stability Low (High ring strain)HighModerate to High
Primary Reactivity Electrophilic; susceptible to nucleophilic ring-opening at C1Stable; ring-opening requires acid catalysisVaries; can undergo further cyclization or ring-opening
Conformation Typically half-chair (e.g., ⁴H₅ or ⁵H₄) tandfonline.comtandfonline.comLocked ¹C₄ conformation researchgate.netVaries (e.g., envelope or twist)
Common Role Reactive glycosylating intermediates chimia.chStable synthetic building blocks researchgate.netPrecursors and synthetic intermediates researchgate.netacs.org

This table presents generalized characteristics of the anhydro sugar classes.

Mechanistic Commonalities and Differences Across Anhydro Sugar Classes

The mechanisms governing the formation and reactions of anhydro sugars are intrinsically linked to their structures.

Formation Mechanisms: The synthesis of 1,2-anhydro sugars typically involves an intramolecular nucleophilic substitution (an Sₙ2-type reaction). A common method is the ring closure of a precursor with a good leaving group at one carbon (e.g., C1 or C2) and a nucleophilic hydroxyl or oxyanion at the adjacent carbon. chimia.chnih.gov For example, treatment of a 2-O-acetyl glycopyranosyl halide with a base like potassium tert-butoxide readily yields a 1,2-anhydro sugar. tandfonline.com

The formation of 1,6-anhydrosugars from their parent sugars often occurs under pyrolytic or basic conditions. uni.lu A key mechanistic discovery is that for β-anomers, the reaction can proceed via an SₙicB(2) mechanism, where the C2-oxyanion first attacks the anomeric carbon to form a transient 1,2-anhydride intermediate. This intermediate is then attacked by the C6-oxyanion to yield the final 1,6-anhydro product. In contrast, α-anomers are thought to form the 1,6-anhydro bridge via a direct attack (SₙicB mechanism) of the C6-oxyanion on the anomeric carbon.

The formation of 1,4-anhydrosugars during pyrolysis is mechanistically complex and can be influenced by the anomeric effect. For some, formation relies on an acyclic sugar intermediate, while for others, a direct cyclization from a pyranose form is proposed. acs.org

Ring-Opening Mechanisms: The primary mechanistic pathway for 1,2-anhydro sugars is the nucleophilic opening of the strained oxirane ring. This reaction typically occurs with inversion of configuration at the anomeric center (Sₙ2-like), providing excellent stereocontrol in glycosylation reactions. fiveable.me

For 1,6-anhydrosugars, ring-opening involves the cleavage of the intramolecular glycosidic bond, often protonated under acidic conditions, followed by nucleophilic attack. In enzymatic systems like 1,6-anhydro-N-acetylmuramic acid kinase, the mechanism involves a water molecule attacking the anomeric carbon to cleave the 1,6-anhydro bond, coupled with phosphorylation at the C6-hydroxyl. nih.gov

The reactivity of 1,4-anhydro systems is diverse. For example, the cleavage of the 1,4-anhydro ring in isomannide derivatives is a key step in their use as chiral building blocks, while the acetolysis of 2,7-anhydrosialic acids (which have a 1,4-anhydro-like linkage) is used to introduce protecting groups. researchgate.netrsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Brominated Anhydro Sugars

The synthesis of brominated anhydro sugars is moving beyond traditional methods towards more efficient, stereoselective, and environmentally benign strategies. Current research focuses on developing innovative protocols that offer higher yields and greater control over the molecular architecture.

One promising area is the use of milder and more selective brominating agents. Modern methods for generating glycosyl bromides, which can be adapted for anhydro sugars, include using a dilute solution of hydrogen bromide (HBr) in dichloromethane (B109758) or the in situ generation of HBr from acetyl bromide and methanol. nih.gov This approach is particularly beneficial for substrates with acid-sensitive protecting groups. nih.gov Another established method involves treating an aldose, anhydro-alditol, or aldonic acid with a saturated solution of HBr in glacial acetic acid, which leads to acetylated bromodeoxy compounds. iupac.org

Photobromination represents another advanced strategy, enabling high stereospecificity. For instance, the photo-bromination of a 1,6-anhydro-β-D-glucopyranose derivative has been shown to yield the corresponding (6S)-6-bromo compound with high selectivity. tandfonline.com Such light-mediated reactions can offer unique reactivity patterns compared to conventional thermal reactions.

Furthermore, multi-step strategies starting from readily available precursors like glycals (unsaturated sugars) are gaining traction. researchgate.netchimia.ch A metal-free, stereoselective protocol for the dibromination of sugar enol-ethers has been developed using reagents like Selectfluor. researchgate.net Since 1,2-anhydro sugars can be synthesized from glycals via oxidation, this opens a versatile two-step pathway to brominated anhydro sugars. chimia.ch

The table below summarizes some of these emerging synthetic strategies.

Synthetic Strategy Key Reagents/Conditions Primary Advantages Relevant Precursors
Mild HBr Generation Acetyl bromide/Methanol in CH₂Cl₂Milder conditions, suitable for acid-sensitive groups. nih.govFree sugars, Anhydroalditols. nih.goviupac.org
Direct Bromination HBr in glacial acetic acidOne-pot procedure for acetylated bromo compounds. iupac.orgAnhydroalditols, Aldonic acids. iupac.org
Photobromination Light-mediated reaction (e.g., with NBS)High stereospecificity. tandfonline.comProtected anhydro sugars. tandfonline.com
From Glycals 1. Oxidation (e.g., with DMDO) 2. Bromination (e.g., Selectfluor/TBA-Br)Metal-free, stereoselective access from unsaturated sugars. researchgate.netchimia.chGlycals (enol-ethers). researchgate.net

Advanced Mechanistic Investigations Using Modern Spectroscopic and Computational Tools

Understanding the precise reaction mechanisms of brominated anhydro sugars is crucial for optimizing existing transformations and designing new ones. Modern analytical and computational tools are providing unprecedented insights into reaction pathways, intermediates, and transition states.

Advanced spectroscopic techniques are at the forefront of these investigations. A combination of 1H NMR, 13C NMR, and various 2D NMR techniques (like COSY, HSQC) is essential for the unambiguous structural characterization of complex brominated carbohydrate derivatives. nih.gov High-resolution mass spectrometry (such as ESI-MS) is also vital for identifying reaction products and transient intermediates. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool. acs.orgsemanticscholar.org DFT calculations allow researchers to map potential energy surfaces, calculate the energies of intermediates and transition states, and rationalize stereochemical outcomes. acs.org For example, mechanistic studies on glycosylation reactions have used DFT to show that the reaction proceeds through a specific low-energy oxocarbenium ion conformation, which directs the stereoselectivity of the nucleophilic attack. acs.org MD simulations can further probe the conformational dynamics and solvation effects, providing a more complete picture of the reaction environment. semanticscholar.org Quantum chemical calculations have also been employed to determine the high activation energies for certain dehydration reactions in sugars, explaining their slow rates under specific conditions. acs.org

These tools are collectively used to answer fundamental questions about reactivity, such as the competition between epoxide ring-opening and substitution at the brominated carbon.

Tool/Technique Type of Information Provided Example Application in Carbohydrate Chemistry
2D NMR Spectroscopy Structural connectivity, stereochemistry. nih.govElucidating the precise structure of complex borate (B1201080) esters of D-mannitol in solution. researchgate.net
ESI-Mass Spectrometry Molecular weight, elemental composition. nih.govCharacterizing bromoacetyl substituted derivatives of bile acids. nih.gov
DFT Calculations Reaction pathways, transition state energies, stereoselectivity. acs.orgDelineating the role of oxocarbenium ion intermediates in glycosylation reactions. acs.org
MD Simulations Conformational dynamics, solvation effects, system stability. semanticscholar.orgInvestigating the stability and interactions of drug candidates in biological systems. semanticscholar.org

Exploration of New Synthetic Transformations Utilizing Brominated Anhydro Mannitol (B672) Scaffolds

The dual reactivity of the 1,2-anhydro and 6-bromo functionalities makes 1,2-Anhydro-6-bromomannitol a versatile building block for synthesizing a wide range of complex molecules. Research is actively exploring new ways to leverage this scaffold.

The C6-bromo group serves as an excellent handle for nucleophilic substitution, allowing for the introduction of various functional groups. For example, the bromide can be displaced by an azide (B81097) ion to form a 6-azido derivative, which can be further reduced to a 6-amino sugar or used in click chemistry reactions. mdpi.com This transformation is a gateway to synthesizing amino sugars and their derivatives. mdpi.com

The 1,2-anhydro (epoxide) ring is susceptible to ring-opening by a wide array of nucleophiles, including oxygen, nitrogen, sulfur, and carbon nucleophiles. chimia.ch This reaction typically proceeds with high regio- and stereoselectivity, generating a free hydroxyl group at the C2 position. chimia.ch The combination of epoxide opening and substitution at C6 allows for the synthesis of highly functionalized mannitol derivatives.

Moreover, brominated carbohydrates are valuable precursors for C-C bond-forming reactions, such as organometallic cross-coupling reactions. researchgate.net This enables the attachment of various alkyl or aryl groups at the C6 position, significantly expanding the molecular diversity accessible from the brominated anhydro mannitol scaffold. Other key transformations include:

Reductive debromination : Treatment with reducing agents like zinc in acetic acid can remove the bromine to yield 6-deoxy sugars. iupac.org

Intramolecular cyclization : The compound can be used to synthesize novel heterocyclic systems. For example, a 2,3-epoxy alcohol can undergo intramolecular cyclization to form tetrasubstituted tetrahydrofurans. researchgate.net

Formation of Iminocyclitols : Sugar-derived scaffolds can be converted into polyhydroxypyrrolidines, a class of compounds with potential biological activity, through sequences involving bis-mesylation and double nucleophilic displacement. researchgate.net

The following table outlines potential synthetic transformations starting from a brominated anhydro mannitol scaffold.

Transformation Type Reagents/Conditions Resulting Product Class Significance
Nucleophilic Substitution (C6) Sodium Azide (NaN₃)6-Azido-1,2-anhydromannitolPrecursor to amino sugars, bioconjugation. mdpi.com
Epoxide Ring-Opening Alcohols, Thiols, Amines (with Lewis acid)C-glycosides, S-glycosides, N-glycosides. chimia.chAccess to diverse glycosidic linkages. chimia.ch
Reductive Debromination Zinc/Acetic Acid6-Deoxy-1,2-anhydromannitolSynthesis of deoxy sugars. iupac.orgresearchgate.net
Cross-Coupling Reactions Organometallic reagents (e.g., Grignard)C6-Alkyl/Aryl derivativesC-C bond formation, structural diversification. researchgate.net
Intramolecular Cyclization Base or Lewis AcidFused or spiro-heterocyclic systems. researchgate.netConstruction of complex polycyclic scaffolds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1,2-Anhydro-6-bromomannitol, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step derivatization of D-mannitol. For example, bromination at the C6 position can be achieved using brominating agents (e.g., HBr or NBS) under controlled anhydrous conditions. A protective group strategy (e.g., isopropylidene protection of hydroxyl groups) may enhance regioselectivity, as seen in analogous mannitol derivatives . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting temperature/pH to minimize side reactions like epoxide ring opening .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • Solution-state NMR : Use 1H^1H- and 13C^{13}C-NMR to identify bromine-induced deshielding at C6 and confirm the anhydro ring structure. Compare chemical shifts with databases for mannitol derivatives .
  • X-ray crystallography : For definitive solid-state conformation, grow single crystals in polar solvents (e.g., ethanol/water mixtures) and analyze using a diffractometer. This resolves ambiguities in stereochemistry .

Q. How can researchers assess the purity of this compound for pharmaceutical applications?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection (210–220 nm) using a C18 column and acetonitrile/water mobile phase. Validate against certified reference standards (e.g., EP/JP pharmacopeial guidelines) to quantify impurities <0.1% .

Advanced Research Questions

Q. How can conformational discrepancies between solution and solid-state data for this compound be resolved?

  • Methodological Answer :

  • Solid-state NMR : Use cross-polarization magic-angle spinning (CP/MAS) 13C^{13}C-NMR to compare with solution-state data. This identifies rigid vs. flexible regions in the crystal lattice .
  • Molecular dynamics simulations : Model solvent effects and torsional angles to explain dynamic conformational averaging observed in solution .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal analysis : Use TGA/DSC to determine decomposition thresholds (e.g., >120°C).
  • pH stability : Incubate samples in buffered solutions (pH 1–12) and quantify degradation products via LC-MS. Stabilizers like cyclodextrins may prevent epoxide hydrolysis .

Q. How do researchers reconcile conflicting bioactivity data in studies involving this compound derivatives?

  • Methodological Answer :

  • Dose-response normalization : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Structural analogs : Synthesize and test derivatives (e.g., chloro vs. bromo substitutions) to isolate electronic/steric effects on activity. Cross-reference crystallographic data to correlate structure-activity relationships .

Methodological Resources

  • Structural Analysis : X-ray crystallography (150 K, R-factor <0.03) , CP/MAS NMR .
  • Quantification : HPLC with refractive index detection (LOD: 0.01 mg/mL) .
  • Synthesis Optimization : Isopropylidene protection strategies to enhance yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.